

Spectroscopic and Spectrometric Analysis of Ethyl 2-cyanoisonicotinate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 2-cyanoisonicotinate*

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Introduction

Ethyl 2-cyanoisonicotinate is a substituted pyridine derivative with applications in the synthesis of various pharmaceutical compounds. Its chemical structure and purity are critical for its intended use, necessitating thorough characterization using modern analytical techniques. This guide provides a comprehensive overview of the spectroscopic and spectrometric data for **ethyl 2-cyanoisonicotinate**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a visual workflow are presented to aid researchers, scientists, and drug development professionals in their understanding and application of this data.

Spectroscopic Data

The following sections present the key spectroscopic data for **ethyl 2-cyanoisonicotinate**, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Both ^1H and ^{13}C NMR data have been acquired for **ethyl 2-cyanoisonicotinate**.

^1H NMR Data

The ^1H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

Table 1: ^1H NMR Spectroscopic Data for **Ethyl 2-cyanoisonicotinate**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.90	dd	4.9, 0.9	1H	Pyridine-H
8.25	dd	1.5, 0.9	1H	Pyridine-H
8.10	dd	4.9, 1.5	1H	Pyridine-H
4.47	q	7.1	2H	OCH ₂

| 1.44 | t | 7.1 | 3H | CH₃ |

Data obtained in CDCl₃ at 300 MHz.[\[1\]](#)

^{13}C NMR Data

The ^{13}C NMR spectrum provides information about the different carbon environments within the molecule.

Table 2: ^{13}C NMR Spectroscopic Data for **Ethyl 2-cyanoisonicotinate**

Chemical Shift (δ) ppm	Assignment
163.1	C=O
151.9	Pyridine-C
139.0	Pyridine-C
134.7	Pyridine-C
127.6	Pyridine-C
126.1	Pyridine-C
116.6	CN
62.6	OCH ₂

| 14.1 | CH₃ |

Data obtained in CDCl₃ at 75 MHz.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **Ethyl 2-cyanoisonicotinate**

Wavenumber (ν_{max}) cm ⁻¹	Functional Group Assignment
2988, 2964	C-H stretch (aliphatic)
2238	C≡N stretch (nitrile)
1728	C=O stretch (ester)

| 1597, 1557 | C=C and C≡N stretch (aromatic ring) |

Data obtained using KBr pellet method.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental composition of a molecule.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for **Ethyl 2-cyanoisonicotinate**

Ionization Method	[M+H] ⁺ Calculated	[M+H] ⁺ Measured	Molecular Formula
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| ESI | 177.0659 | 177.0659 | C₉H₉N₂O₂ |

The data confirms the elemental composition of the molecule.[1]

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of the spectroscopic and spectrometric data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of **ethyl 2-cyanoisonicotinate** is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR) is used.[1]
- ¹H NMR Acquisition: The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-dimensional ¹H NMR spectrum is acquired. Typical parameters include a specific pulse angle, a relaxation delay, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition: A standard one-dimensional ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum.
- Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically

tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

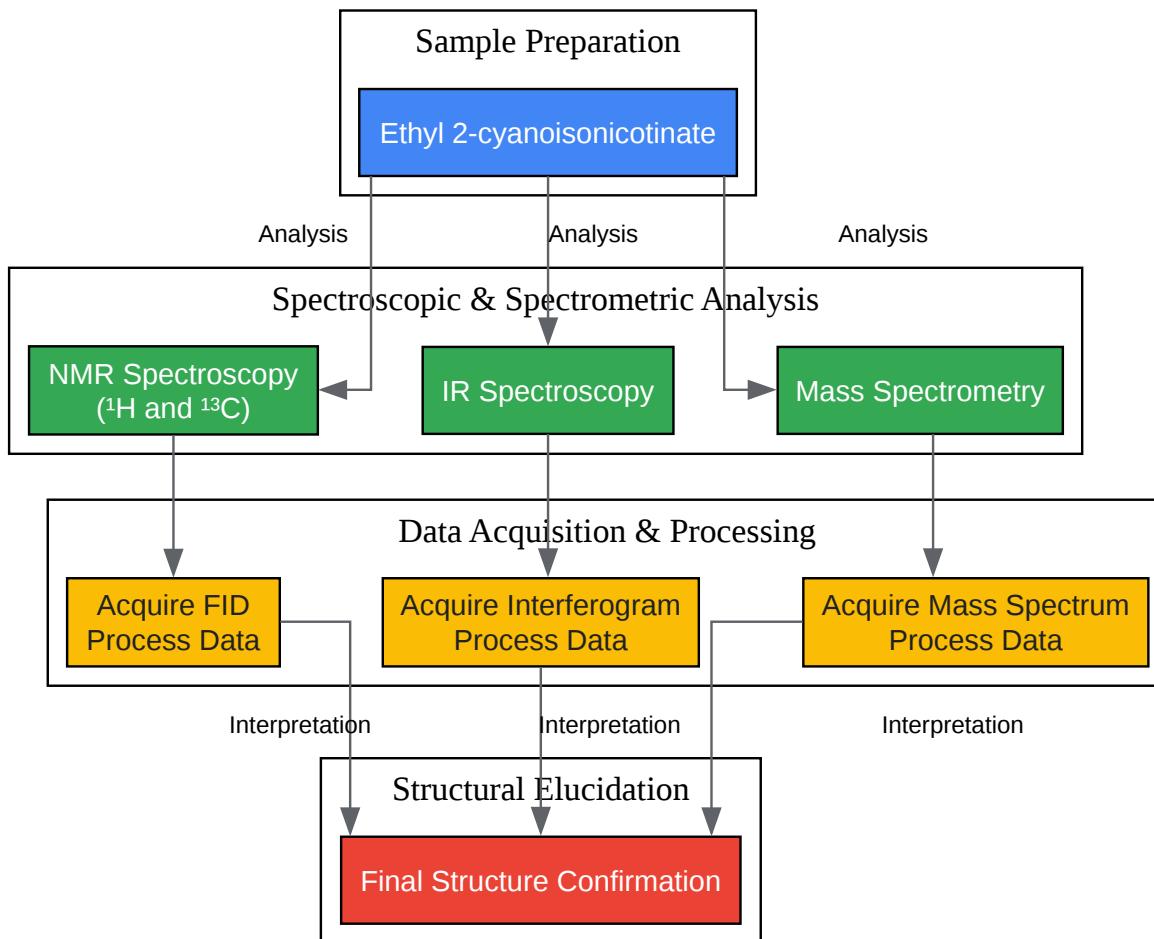
- Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample holder or a pure KBr pellet is recorded. The sample pellet is then placed in the spectrometer, and the sample spectrum is recorded. The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.[2]

Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
- Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, where the sample solution is sprayed into the mass spectrometer, and a high voltage is applied to create charged droplets, which then evaporate to produce gas-phase ions.[1]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of an organic compound like **ethyl 2-cyanoisonicotinate**.



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